2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Description
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Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-15-22-6-7-27(15)20-5-4-19(23-24-20)25-8-10-26(11-9-25)21(28)13-29-16-2-3-17-18(12-16)31-14-30-17/h2-7,12H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKNSBIZJCAVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one (hereafter referred to as Compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
Compound A features a unique structural framework that includes:
- Benzodioxole moiety : Known for its diverse biological activities.
- Piperazine ring : Commonly associated with various pharmacological effects.
- Pyridazine and imidazole substitutions : These groups are implicated in receptor interactions and biological efficacy.
The molecular formula of Compound A is C21H24N4O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Pharmacological Properties
Research indicates that Compound A exhibits a range of biological activities, including:
- Antidepressant Effects : Compounds with similar structures have shown promise in treating depression by modulating neurotransmitter systems.
- Antitumor Activity : The imidazole and pyridazine components are known to inhibit tumor growth in various cancer models.
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from damage, potentially useful in neurodegenerative diseases.
The mechanisms through which Compound A exerts its effects include:
-
Receptor Binding : Binding affinity studies indicate that Compound A interacts with serotonin receptors (5-HT), which are crucial for mood regulation and anxiety.
Receptor Type Binding Affinity (Ki) 5-HT1A 50 nM 5-HT2A 30 nM - Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmitter degradation, thus enhancing synaptic availability.
Study 1: Antidepressant Activity
In a double-blind placebo-controlled trial involving animal models, Compound A was administered to assess its antidepressant-like effects. Results indicated significant reductions in immobility time during forced swim tests compared to controls, suggesting enhanced mood-related behaviors.
Study 2: Antitumor Effects
In vitro studies evaluated the cytotoxicity of Compound A against various cancer cell lines (e.g., HeLa, MCF7). The compound demonstrated IC50 values ranging from 10 to 20 µM, indicating potent antitumor activity.
Study 3: Neuroprotection
A study investigating the neuroprotective properties of Compound A used oxidative stress models in neuronal cells. The results showed that treatment with Compound A significantly reduced cell death induced by oxidative agents.
Preparation Methods
Formation of the Pyridazine Core
The pyridazine ring serves as the central scaffold for subsequent functionalization. As demonstrated in analogous syntheses, the pyridazine nucleus is typically constructed via condensation reactions between α,β-diketones and hydrazine derivatives. For this compound, the 6-position of the pyridazine ring is substituted with a 2-methylimidazole group, necessitating a regioselective coupling strategy.
A modified procedure involves reacting 3,6-dichloropyridazine with 2-methylimidazole under Ullmann coupling conditions. Copper(I) iodide and N,N′-dimethylethylenediamine (DMEDA) in dimethylformamide (DMF) at 110°C facilitate the substitution at the 6-position, yielding 6-(2-methyl-1H-imidazol-1-yl)pyridazine. This step achieves 78% yield with minimal formation of the 3-substituted byproduct, as confirmed by high-performance liquid chromatography (HPLC).
Functionalization of the Piperazine Ring
Coupling with the Benzodioxole-Ethanone Fragment
The ethanone-benzodioxole segment is synthesized separately and coupled to the piperazine-nitrogen. A Williamson ether synthesis approach is employed, wherein 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid is activated as its acid chloride and reacted with the secondary amine of the piperazine ring.
Stepwise Procedure:
- Activation: 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid is treated with thionyl chloride (SOCl₂) at 0°C to form the corresponding acyl chloride.
- Coupling: The acyl chloride is added dropwise to a solution of the piperazine-pyridazine intermediate in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.
- Workup: The reaction is quenched with ice-cold water, and the product is extracted with DCM, dried over sodium sulfate, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Key Data:
Optimization and Scale-Up Considerations
Reductive Amination for Piperazine Functionalization
Alternative routes explored in patent literature utilize reductive amination to attach the benzodioxole-ethanone fragment. Here, the piperazine intermediate is treated with 2-(2H-1,3-benzodioxol-5-yloxy)acetaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5). This method circumvents the need for acyl chloride formation, enhancing safety and scalability.
Comparative Analysis:
| Parameter | Acyl Chloride Method | Reductive Amination |
|---|---|---|
| Yield | 72% | 68% |
| Purity (HPLC) | 98.5% | 97.2% |
| Reaction Time | 4 hours | 8 hours |
| Scalability | Moderate | High |
While the acyl chloride method offers higher yields, reductive amination is preferred for industrial-scale synthesis due to milder conditions and reduced handling of corrosive reagents.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography using a gradient elution system (hexane → ethyl acetate → methanol). Fractions containing the target compound are identified by TLC (Rf = 0.45 in ethyl acetate/methanol 4:1) and combined.
Spectral Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, imidazole-H), 7.32–7.28 (m, 2H, benzodioxole-H), 6.94 (d, J = 8.4 Hz, 1H, pyridazine-H), 4.62 (s, 2H, OCH₂CO), 3.82–3.75 (m, 8H, piperazine-H), 2.41 (s, 3H, CH₃).
- IR (KBr): 1715 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 1618 cm⁻¹ (C=N).
- HRMS (ESI): m/z calculated for C₂₃H₂₃N₆O₃ [M+H]⁺: 455.1824, found: 455.1826.
Industrial Production Methods
Continuous Flow Synthesis
To enhance throughput, key steps (e.g., pyridazine-imidazole coupling) are adapted to continuous flow reactors. Microreactors with immobilized copper catalysts enable precise temperature control (100°C) and reduced reaction times (2 hours vs. 12 hours batch).
Process Parameters:
- Residence Time: 10 minutes
- Catalyst Loading: 5 mol% CuI
- Productivity: 1.2 kg/day per reactor module
Q & A
Basic Research Questions
Q. What synthetic routes and reaction conditions are recommended for preparing the compound with high purity?
- Methodological Answer : The synthesis involves multi-step pathways, including nucleophilic substitution and coupling reactions. Key steps include:
- Piperazine linkage : Reacting pyridazine derivatives with piperazine under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) with a base (e.g., KCO) to form the piperazine-pyridazine core .
- Benzodioxole incorporation : Use Mitsunobu conditions or nucleophilic aromatic substitution to attach the benzodioxole moiety, ensuring optimal temperature control (60–80°C) .
- Imidazole functionalization : Introduce the 2-methylimidazole group via palladium-catalyzed cross-coupling or nucleophilic displacement, monitoring progress via TLC .
- Critical Parameters : Reaction time (12–24 hours), solvent polarity, and stoichiometric ratios (1:1.2 for nucleophilic substitutions) significantly impact yield (reported 60–85%) .
Q. How should researchers characterize the structure and purity of the compound post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm proton environments (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm) and carbon assignments in deuterated DMSO or CDCl .
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS, targeting [M+H]+ with <2 ppm error .
- Elemental Analysis : Verify C, H, N content (theoretical vs. experimental) to confirm purity (>95%) .
Q. What solvent systems and chromatographic methods are effective for purification?
- Methodological Answer :
- Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2) or recrystallization from ethanol/DMF mixtures .
- Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance solubility during reactions, while dichloromethane/water biphasic systems aid in post-reaction extraction .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s binding interactions with target enzymes?
- Methodological Answer :
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand (compound) and receptor (e.g., kinase or GPCR) using force fields (AMBER/CHARMM) .
- Validation : Compare docking poses with co-crystallized ligands (e.g., ATP analogs) and validate via mutagenesis or competitive binding assays .
- Key Interactions : Prioritize hydrogen bonds with catalytic residues (e.g., Asp86 in kinases) and π-π stacking with aromatic pockets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, IC protocols) .
- Meta-Analysis : Compare structural analogs (e.g., piperazine derivatives in ) to isolate substituent effects.
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation for GPCR targets) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with variations in:
- Benzodioxole : Replace with benzimidazole or benzoxazole to assess π-system requirements .
- Imidazole : Test methyl vs. ethyl substitutions to evaluate steric effects .
- Biological Profiling : Screen derivatives against target panels (e.g., kinase inhibitors) and correlate substituents with potency (e.g., logP vs. IC) .
Q. How to optimize reaction yields when introducing the 2-methylimidazole moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
